Cas no 642-38-6 (L-Quebrachitol)

L-Quebrachitol structure
L-Quebrachitol structure
Productnaam:L-Quebrachitol
CAS-nummer:642-38-6
MF:C7H14O6
MW:194.182463169098
MDL:MFCD00021405
CID:505230
PubChem ID:151108

L-Quebrachitol Chemische en fysische eigenschappen

Naam en identificatie

    • L-chiro-Inositol,2-O-methyl-
    • l-Chiro-inositol 2-methyl ether
    • l-Quebrachitol
    • 1l-2-O-methyl-chiro-inositol
    • 2-O-methyl-l-chiro-inositol
    • 3-O-methyl-l-chiro-inositol
    • (-)-Quebrachitol
    • Quebrachitol
    • Quebrachitol, (-)-
    • QUEBRACHITOL, (-)-(RG)
    • 2-O-methyl-1,2,4
    • 2-o-methyl-l-inositol
    • 3,5,6-hexahydroxycyclohexane
    • L-chiro-Inositol,2-O-methyl
    • QINGYANGSHENGENIN (RG)
    • Quebrachitol, L-
    • Quebrachit
    • 2-O-Methyl-chiro-inositol
    • 9W4JLQ7I4W
    • (1R,2S,3S,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
    • L-chiro-Inositol, 2-O-methyl-
    • (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • Brahol
    • 1-O-methyl-muco-inositol
    • Inositol, 2-O-methyl-
    • L-(-)-2-O-Methylinositol
    • Pinitol TMS
    • Inositol, 2-O-methyl-, L-ch
    • FT-0625606
    • DTXSID80957028
    • D-chiro-Inositol, 2-O-methyl-
    • CHEMBL501109
    • SCHEMBL240345
    • CHEBI:111
    • MFCD00021405
    • MS-23047
    • SCHEMBL22975188
    • AKOS027327479
    • M02437
    • C08257
    • DSCFFEYYQKSRSV-FIZWYUIZSA-N
    • UNII-9W4JLQ7I4W
    • W-203384
    • 2B678708-4698-466E-88D8-3443A058E849
    • 642-38-6
    • NSC-131046
    • CHEBI:170050
    • DTXSID601029528
    • NSC-26254
    • Q7269871
    • Inositol, 2-O-methyl-, L-chiro-
    • 6-methoxycyclohexane-1,2,3,4,5-pentol
    • CS-0022555
    • 3564-07-6
    • HY-N2375
    • s3223
    • (1R,2S,3S,4S,5R,6R)-6-methoxycyclohexane-1,2,3,4,5-pentol
    • A867922
    • AKOS037643351
    • NSC-231332
    • NSC26254
    • 7586-49-4
    • NCGC00095666-01
    • SY069793
    • AKOS024283476
    • FT-0650944
    • A800629
    • NSC128700
    • 5-O-Methyl-myo-inositol; 1D-5-O-Methyl-myo-inositol
    • LS-13354
    • 60537-25-9
    • NSC43336
    • SCHEMBL23720629
    • (1r,2s,3s,4s,5s,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol
    • chiro-Inositol, 3-O-methyl-
    • Q3915149
    • SCHEMBL24537
    • MLS002639102
    • Sennit
    • NSC131046
    • NSC231332
    • FT-0603447
    • 1-O-Methylinositol
    • FT-0777782
    • P2219
    • Oprea1_249757
    • AS-15082
    • 3-O-Methyl-D-chiro-inositol pound>>Pinitol pound>>D-(+)-Pinitol
    • BCP22844
    • NSC-43336
    • BCP18100
    • 6-methoxycyclohexane-1,2,3,4,5-pentaol
    • Pinite (inositol derivative)
    • SMR001548553
    • CHEMBL171890
    • FT-0694791
    • DSCFFEYYQKSRSV-MBXCVVGISA-N
    • DA-75114
    • 2-O-methyl-L-chiro-inositol; Brahol; Quebrachit
    • L-Quebrachitol
    • MDL: MFCD00021405
    • Inchi: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
    • InChI-sleutel: DSCFFEYYQKSRSV-MBXCVVGISA-N
    • LACHT: O(C([H])([H])[H])C1([H])[C@@]([H])([C@]([H])(C([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[H])O[H])O[H]

Berekende eigenschappen

  • Exacte massa: 194.079038g/mol
  • Oppervlakte lading: 0
  • XLogP3: -3.2
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 1
  • Monoisotopische massa: 194.079038g/mol
  • Monoisotopische massa: 194.079038g/mol
  • Topologisch pooloppervlak: 110Ų
  • Zware atoomtelling: 13
  • Complexiteit: 158
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Moleculair gewicht: 194.18
  • Oppervlakte lading: 0

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 192-193 ºC
  • Kookpunt: 250.62°C (rough estimate)
  • Brekindex: 1.572
  • Oplosbaarheid: Soluble (674 g/l) (25 º C),
  • PSA: 110.38000
  • LogboekP: -3.18050
  • Oplosbaarheid: Not determined

L-Quebrachitol Beveiligingsinformatie

  • Code gevarencategorie: 36/37/38
  • Veiligheidsinstructies: S24/25
  • Identificatie van gevaarlijk materiaal: Xi

L-Quebrachitol Douanegegevens

  • HS-CODE:2909499000
  • Douanegegevens:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

L-Quebrachitol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
T5729-1 mL * 10 mM (in DMSO)
L-quebrachitol
642-38-6 99.65%
1 mL * 10 mM (in DMSO)
¥ 456 2023-09-15
TargetMol Chemicals
T5729-10mg
L-quebrachitol
642-38-6 99.65%
10mg
¥ 513 2024-07-20
eNovation Chemicals LLC
Y1263933-10g
L-chiro-Inositol, 2-O-methyl-
642-38-6 98%
10g
$670 2024-06-06
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce57208-1mg
L-Quebrachitol
642-38-6 98%
1mg
¥0.00 2023-09-07
DC Chemicals
DCZ-163-20 mg
L-Quebrachitol
642-38-6 >98%
20mg
$280.0 2022-02-28
TRC
Q990090-1g
L-Quebrachitol
642-38-6
1g
$ 195.00 2023-09-06
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5729-10 mg
L-quebrachitol
642-38-6 98.00%
10mg
¥755.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5729-25 mg
L-quebrachitol
642-38-6 98.00%
25mg
¥1283.00 2022-04-26
Chengdu Biopurify Phytochemicals Ltd
BP3237-100mg
L-Quebrachitol
642-38-6 98%
100mg
$40 2023-09-19
TRC
Q990090-100mg
L-Quebrachitol
642-38-6
100mg
$ 58.00 2023-09-06

L-Quebrachitol Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:642-38-6)L-Quebrachitol
A867922
Zuiverheid:99%/99%
Hoeveelheid:1g/5g
Prijs ($):245.0/870.0